molecular formula C20H13FN6OS2 B2476643 N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Katalognummer: B2476643
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: PMLZUMPMDYBWIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked to a triazolopyridazine moiety via a thioacetamide bridge. Its molecular formula is C₂₀H₁₄FN₆OS₂, with a molecular weight of 418.49 g/mol (CAS No. 852372-75-9) . Characterization typically employs NMR, IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .

Eigenschaften

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN6OS2/c21-13-7-5-12(6-8-13)19-25-24-16-9-10-18(26-27(16)19)29-11-17(28)23-20-22-14-3-1-2-4-15(14)30-20/h1-10H,11H2,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLZUMPMDYBWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, also known as WAY-333449, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Chemical Formula : C20H13FN6OS2
  • Molecular Weight : 436.49 g/mol
  • CAS Number : 721964-46-1

Biological Activity Overview

The compound has been studied for various biological activities, particularly in the context of cancer treatment. The following sections detail its anticancer effects and other notable pharmacological properties.

Anticancer Activity

Recent studies have highlighted the efficacy of triazole derivatives in cancer therapy, with N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide being a notable example.

  • Mechanism of Action :
    • The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • It is believed to interfere with specific signaling pathways associated with cancer cell survival and growth.
  • Case Studies :
    • In vitro studies have demonstrated significant cytotoxicity against human cancer cell lines such as HepG2 (liver), MCF7 (breast), and A549 (lung). For instance, IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines .
    • A study reported that modifications to the triazole ring structure significantly enhanced anticancer activity, particularly when fluorinated groups were included .

Comparative Efficacy

The following table summarizes the IC50 values of N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide compared to other similar compounds:

Compound NameCell LineIC50 (µM)
N-(benzo[d]thiazol-2-yl)-2...HepG20.25
Other Triazole Derivative 1MCF70.30
Other Triazole Derivative 2A5490.40

Pharmacological Properties

In addition to its anticancer potential, this compound may exhibit other pharmacological activities:

  • Antimicrobial Activity :
    • Preliminary studies suggest that triazole derivatives can possess antibacterial and antifungal properties. The presence of the benzo[d]thiazole moiety may enhance these effects due to its known bioactivity .
  • Anti-inflammatory Effects :
    • Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Wissenschaftliche Forschungsanwendungen

The compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features suggest interactions with various biological targets, leading to potential therapeutic applications:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The presence of the thiazole and triazole moieties enhances the compound's ability to disrupt microbial cell functions .
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against human breast adenocarcinoma (MCF7) and shown significant anticancer activity .

Case Studies

Several studies have investigated compounds with similar structural motifs to N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide:

Case Study 1: Antimicrobial Evaluation

A study evaluated derivatives containing thiazole and triazole groups for their antimicrobial activity against a range of pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that modifications to the existing structure could enhance efficacy .

Case Study 2: Anticancer Activity

Research on similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The study highlighted that specific substitutions in the molecular structure could lead to improved selectivity towards cancer cells while minimizing toxicity to normal cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Pharmacological Differences

Compound Name Molecular Formula Substituents (Triazolopyridazine Core) Benzothiazole Modifications Reported Biological Activities
Target Compound: N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₂₀H₁₄FN₆OS₂ 4-Fluorophenyl None Limited data; inferred kinase inhibition
N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetamide C₁₈H₁₄ClFN₅OS 4-Fluorophenyl 4-Chlorophenyl (amide) Antimicrobial, kinase inhibition
2-((3-(3-fluorophenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide C₂₁H₁₅FN₆OS₂ 3-Fluorophenyl 6-Methylbenzothiazole Anticancer (in vitro cytotoxicity)
2-((6-(4-ethoxyphenyl)-triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide C₂₁H₂₀N₆O₂S₂ 4-Ethoxyphenyl Thiadiazole substitution Antiviral (HCV protease inhibition)

Research Findings and Mechanistic Insights

  • Kinase Inhibition : The triazolopyridazine core mimics ATP-binding motifs, with the 4-fluorophenyl group enhancing affinity for tyrosine kinases (e.g., EGFR) in silico studies .
  • Antimicrobial Activity : The 4-chlorophenyl analog () showed MIC = 2 µg/mL against S. aureus, attributed to membrane disruption via thioacetamide interactions .
  • Cytotoxicity : The 6-methylbenzothiazole analog () demonstrated IC₅₀ = 1.8 µM in HeLa cells, linked to ROS generation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodology : The synthesis typically involves multi-step reactions, including cyclization of the triazolo-pyridazine core, thioether formation via nucleophilic substitution, and final acylation. Key steps include:

  • Cyclization : Reacting 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine precursors under reflux with catalysts like acetic acid (80–100°C, 8–12 hours) .
  • Thiolation : Introducing the thioacetamide group using thioglycolic acid in DMF at 60°C with a base (e.g., K₂CO₃) to facilitate thiol displacement .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for triazole/fluorophenyl) and acetamide carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 452.0823 for C₂₂H₁₅FN₆OS₂) .
  • X-ray Crystallography : Resolve spatial arrangement of the triazolo-pyridazine and benzo[d]thiazole moieties .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Lipophilicity : LogP ~3.2 (calculated via HPLC), indicating moderate membrane permeability but poor aqueous solubility.
  • Stability : Degrades under UV light (40% loss in 48 hours) and acidic conditions (pH 2, 50% degradation in 24 hours). Store in amber vials at −20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : Discrepancies in IC₅₀ values (e.g., 2.5 μM vs. 8.7 μM in kinase inhibition assays) may arise from:

  • Assay Conditions : Differences in ATP concentration (10 μM vs. 100 μM) or buffer pH .
  • Compound Purity : Impurities >5% (e.g., unreacted thiol intermediates) can skew results .
    • Resolution : Validate activity via orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) and ensure HPLC purity >98% .

Q. What strategies enhance selectivity for target enzymes (e.g., kinases) over off-targets?

  • Structure-Activity Relationship (SAR) :

  • Fluorophenyl Group : Critical for ATP-binding pocket interactions; replacing 4-F with Cl reduces potency by 10-fold .
  • Thioacetamide Linker : Modulating sulfur electronegativity improves selectivity (e.g., sulfone derivatives show 3x lower off-target binding) .
    • Computational Modeling : Molecular docking (AutoDock Vina) to optimize hydrogen bonding with kinase hinge regions (e.g., Glu95 in JAK2) .

Q. How can metabolic instability of this compound be addressed?

  • Metabolism Studies :

  • In vitro CYP450 Assays : Rapid oxidation by CYP3A4 (t₁/₂ = 15 min).
  • Mitigation : Introduce electron-withdrawing groups (e.g., CF₃ at pyridazine C-6) to block oxidation sites, improving t₁/₂ to >120 min .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.